tert-butyl N-[(1S,4R,6S,7Z,14S,18R)-4-(cyclopropylsulfonylcarbamoyl)-18-(3-ethyl-7-methoxyquinoxalin-2-yl)oxy-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-en-14-yl]carbamate
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Overview
Description
5172-mcP1P3 is an inhibitor of HCV NS3-NS4A Serine Proteinase.
Scientific Research Applications
Synthesis and Labeling for Research
BILN2061, a compound closely related to the specified chemical, has been synthesized with isotopic labels for research purposes. This compound is a potent inhibitor of the Hepatitis C virus (HCV) serine protease and has been used in human trials. The isotopic labeling of BILN2061, such as deuterium-, tritium-, and carbon-14 labeling, aids in pharmacokinetic and metabolic studies, crucial for understanding the compound's behavior in biological systems (Latli et al., 2005).
Crystallographic Studies
Crystallographic studies of compounds similar to the one mentioned, such as tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, provide insights into molecular structures, crucial for drug design and synthesis. Understanding the spatial arrangement of atoms within these compounds aids in predicting their chemical reactivity and interaction with biological targets (Ober et al., 2004).
Organic Synthesis and Chemical Transformations
The tert-butyl N-hydroxycarbamates class has been identified as useful building blocks in organic synthesis. Their behavior in reactions with organometallics to produce N-(Boc)hydroxylamines exemplifies their versatility as intermediates in the synthesis of complex organic molecules (Guinchard et al., 2005).
Enantioselective Synthesis in Medicinal Chemistry
Enantioselective synthesis methods for similar compounds, such as benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, are crucial for producing specific isomers of a drug. This precision is vital in medicinal chemistry as different isomers can have varying biological activities and properties (Campbell et al., 2009).
Electrochemical and Surface Studies
Studies involving tert-butyl((8-hydroxyquinolin-5-yl)-methyl)-carbamate (BHQC), a derivative of the compound, focus on its application as a corrosion inhibitor for carbon steel. Such research demonstrates the potential of these compounds in industrial applications, especially in protecting metals from corrosive environments (Faydy et al., 2019).
Properties
Molecular Formula |
C37H50N6O9S |
---|---|
Molecular Weight |
754.9 |
IUPAC Name |
tert-Butyl ((2R,6S,13aS,14aR,16aS,Z)-14a-((cyclopropylsulfonyl)carbamoyl)-2-((3-ethyl-7-methoxyquinoxalin-2-yl)oxy)-5,16-dioxo-1,2,3,5,6,7,8,9,10,11,13a,14,14a,15,16,16a-hexadecahydrocyclopropa[e]pyrrolo[1,2-a][1,4]diazacyclopentadecin-6-yl)carbamate |
InChI |
InChI=1S/C37H50N6O9S/c1-6-26-32(39-29-18-23(50-5)14-17-27(29)38-26)51-24-19-30-31(44)41-37(34(46)42-53(48,49)25-15-16-25)20-22(37)12-10-8-7-9-11-13-28(33(45)43(30)21-24)40-35(47)52-36(2,3)4/h10,12,14,17-18,22,24-25,28,30H,6-9,11,13,15-16,19-21H2,1-5H3,(H,40,47)(H,41,44)(H,42,46)/b12-10-/t22-,24-,28+,30+,37-/m1/s1 |
InChI Key |
YCYCBCSJYGZXLL-LUTRIBIWSA-N |
SMILES |
O=C(OC(C)(C)C)N[C@H]1CCCCC/C=C\[C@@]2([H])[C@](C2)(C(NS(=O)(C3CC3)=O)=O)NC([C@@](C[C@@H](OC4=NC5=CC(OC)=CC=C5N=C4CC)C6)([H])N6C1=O)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
5172-mcP1P3; 5172 mcP1P3; 5172mcP1P3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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